molecular formula C41H35N3O4 B566765 Fmoc-nalpha-methyl-n-im-trityl-l-histidine CAS No. 1217840-61-3

Fmoc-nalpha-methyl-n-im-trityl-l-histidine

Cat. No. B566765
M. Wt: 633.748
InChI Key: JWVLJHMKVOZWMC-LHEWISCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-nalpha-methyl-n-im-trityl-l-histidine” is a biochemical used for proteomics research . It is an unusual amino acid used in peptide synthesis . The molecular formula of this compound is C41H35N3O4, and it has a molecular weight of 633.73 .


Molecular Structure Analysis

The molecule contains a total of 83 atoms. There are 35 Hydrogen atoms, 41 Carbon atoms, 3 Nitrogen atoms, and 4 Oxygen atoms . The structure also contains 89 bonds, including 54 non-H bonds, 37 multiple bonds, 11 rotatable bonds, 2 double bonds, and 35 aromatic bonds .

Scientific Research Applications

“Fmoc-nalpha-methyl-n-im-trityl-l-histidine” is a derivative of the amino acid Histidine . It is used as a building block for the synthesis of peptides and proteins . This compound is often used in proteomics research , which is the large-scale study of proteins, particularly their structures and functions .

“Fmoc-nalpha-methyl-n-im-trityl-l-histidine” is a derivative of the amino acid Histidine and is used as a building block for the synthesis of peptides and proteins . Here are some potential applications:

  • Proteomics Research

    • This compound is often used in proteomics research , which is the large-scale study of proteins, particularly their structures and functions .
  • Peptide Synthesis

    • “Fmoc-nalpha-methyl-n-im-trityl-l-histidine” can be used in the synthesis of unusual amino acids and N-α-Methyl Amino Acids .

“Fmoc-nalpha-methyl-n-im-trityl-l-histidine” is a derivative of the amino acid Histidine and is used as a building block for the synthesis of peptides and proteins . Here are some potential applications:

  • Proteomics Research

    • This compound is often used in proteomics research , which is the large-scale study of proteins, particularly their structures and functions .
  • Peptide Synthesis

    • “Fmoc-nalpha-methyl-n-im-trityl-l-histidine” can be used in the synthesis of unusual amino acids and N-α-Methyl Amino Acids .
  • Biochemical Research

    • This compound can be used in biochemical research , particularly in the study of protein structures and functions .

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46)/t38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLJHMKVOZWMC-LHEWISCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-nalpha-methyl-n-im-trityl-l-histidine

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